4,6-Dichloro Substitution Enables Potent IDO1/TDO Dual Inhibitory Activity in the Sub-Micromolar Range
The 4,6-disubstituted indazole scaffold, which includes 4,6-dichloro-1H-indazole as a representative halogenated derivative, has been validated in a series of synthesized compounds for IDO1/TDO dual inhibition. Among these, the optimized 4,6-substituted compound 35 exhibited an IC50 of 0.74 μM against IDO1 in an enzymatic assay and 1.37 μM in HeLa cells, while also inhibiting TDO with an IC50 of 2.93 μM in an enzymatic assay [1]. This dual inhibitory profile is structure-dependent; alternative substitution patterns would yield different potency and selectivity outcomes. Furthermore, compound 35 demonstrated in vivo antitumor activity in the CT26 xenograft model [1].
| Evidence Dimension | IDO1 and TDO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IDO1: 0.74 μM (enzymatic), 1.37 μM (HeLa cells); TDO: 2.93 μM (enzymatic), 7.54 μM (A172 cells) |
| Comparator Or Baseline | Other 4,6-substituted-1H-indazole derivatives within the same series (SAR-dependent) |
| Quantified Difference | Potency varies with substituent identity and position; this specific substitution pattern contributes to sub-μM dual inhibition. |
| Conditions | Enzymatic assay; HeLa cells for IDO1; A172 cells for TDO; CT26 xenograft model |
Why This Matters
Procurement of the 4,6-dichloro core is essential for building and optimizing libraries targeting the IDO1/TDO axis, a validated pathway in cancer immunotherapy.
- [1] Conference Abstract: 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. The 11th National Conference on Chemical Biology, 2019. View Source
